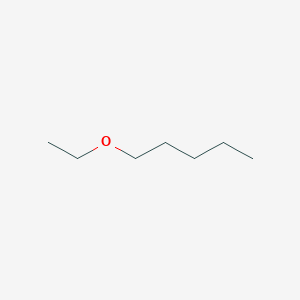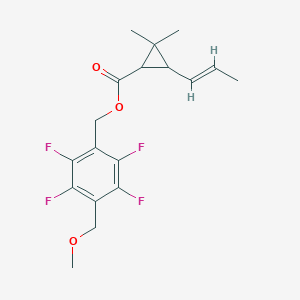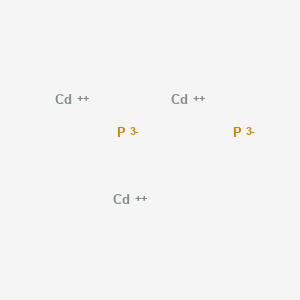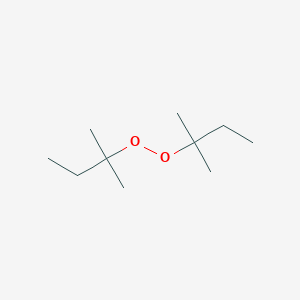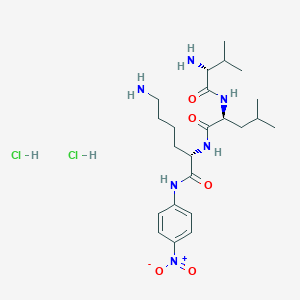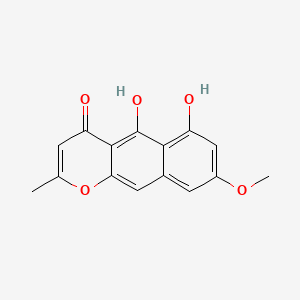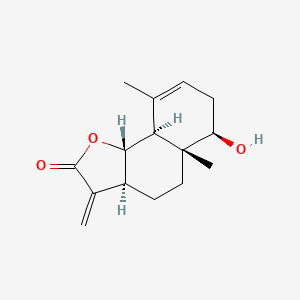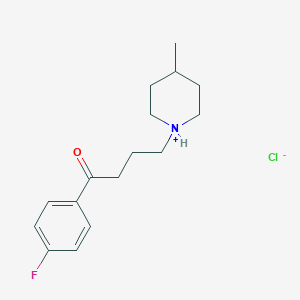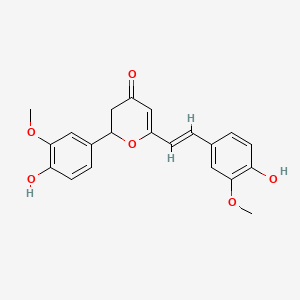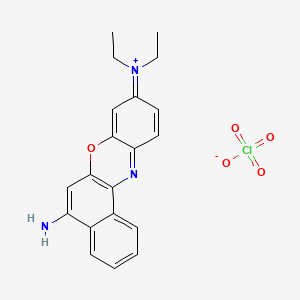![molecular formula C16H10ClN5OS B2917748 N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 2379949-17-2](/img/structure/B2917748.png)
N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H10ClN5OS and its molecular weight is 355.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a compound that incorporates a pyrimidine core with substituents that enhance its biological activity. This article explores its biological properties, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 2-chlorophenyl group and a 1,2,4-oxadiazole derivative linked to a thiophene moiety. The presence of these heterocycles is significant as they are known to impart various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit notable anticancer properties. For instance:
- A study reported that derivatives of 1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 50 µM .
- In vitro tests demonstrated that this compound exhibited selective cytotoxicity against human cervical carcinoma (HeLa) and colon cancer (Caco-2) cell lines .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring possess significant antibacterial and antifungal activities:
- Dhumal et al. (2016) found that compounds with similar structures inhibited the growth of Mycobacterium bovis BCG in both active and dormant states .
- The minimum inhibitory concentrations (MICs) for various pathogens were reported to be in the range of 8–16 µM for certain derivatives of 1,3,4-oxadiazole derivatives .
Table 2: Antimicrobial Activity Data
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been highlighted in several studies. These compounds are known to inhibit key inflammatory pathways:
- The compound demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
The proposed mechanism involves the modulation of inflammatory mediators through the inhibition of prostaglandin synthesis. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study involving the treatment of various cancer cell lines with this compound showed significant apoptosis induction as evidenced by increased levels of caspase activity.
- Flow cytometry analysis indicated that treated cells underwent G0/G1 phase arrest, highlighting its potential as an anticancer agent.
-
Antimicrobial Efficacy :
- In a controlled setting, the compound was tested against drug-resistant strains of Staphylococcus aureus, demonstrating effective bactericidal activity with a time-kill assay confirming its rapid action.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine?
- Methodology : Multi-step synthesis involving cyclization and coupling reactions is typically employed. For example, thiophene-oxadiazole intermediates can be prepared via condensation of thiophene-3-carboxylic acid with hydroxylamine, followed by cyclization using reagents like POCl₃. The pyrimidin-4-amine core can then be functionalized via nucleophilic aromatic substitution with 2-chloroaniline under controlled heating (80–100°C) in anhydrous DMF. Reaction optimization (e.g., base selection, solvent polarity) is critical to improve yield and purity .
Q. How can the molecular structure of this compound be confirmed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions. For instance, the pyrimidine C-H protons typically resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 7.0–7.5 ppm.
- X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonding (e.g., N–H⋯N between pyrimidine and oxadiazole groups) and dihedral angles between aromatic rings. In related compounds, pyrimidine-thiophene dihedral angles range from 12–86°, influencing molecular planarity .
Q. What analytical techniques are suitable for purity assessment?
- Methodology :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 90:10) and UV detection at 254 nm.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Elemental analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) affect bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring or methyl groups on thiophene). Test these analogs in biological assays (e.g., antimicrobial or enzyme inhibition). For example, chlorophenyl derivatives often show enhanced activity due to increased lipophilicity and target binding, as seen in related pyrimidine-based antifungal agents .
Q. What computational methods can predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). The oxadiazole and pyrimidine moieties may form hydrogen bonds with catalytic residues.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps), which correlate with reactivity and stability .
Q. How can synthetic challenges (e.g., low yields in oxadiazole formation) be addressed?
- Methodology :
- Reagent optimization : Replace conventional dehydrating agents (e.g., H₂SO₄) with milder alternatives like EDCI/HOBt to reduce side reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve oxadiazole cyclization efficiency by 20–30% .
Q. What are the key stability considerations for this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. The oxadiazole ring may hydrolyze in acidic conditions (pH <3), while the pyrimidine core is generally stable. Use phosphate buffers (pH 7.4) for in vitro assays to minimize decomposition .
特性
IUPAC Name |
N-(2-chlorophenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5OS/c17-12-3-1-2-4-13(12)20-15-11(7-18-9-19-15)16-21-14(22-23-16)10-5-6-24-8-10/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAYALVSSPFVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
